

# Application Notes and Protocols: Nitrosyl Fluoride as a Fluorinating Agent

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## Compound of Interest

Compound Name: Nitrosyl fluoride

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## Introduction

**Nitrosyl fluoride** (FNO), a colorless and highly reactive gas, serves as a potent fluorinating and nitrating agent in organic synthesis.<sup>[1]</sup> Its utility stems from its ability to efficiently introduce fluorine into organic molecules under specific conditions, a transformation of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][2][3]</sup> This document provides detailed application notes and experimental protocols for the use of **nitrosyl fluoride** as a fluorinating agent.

Physicochemical Properties:

- Molecular Formula: FNO<sup>[3]</sup>
- Molecular Weight: 49.00 g/mol <sup>[3]</sup>
- Appearance: Colorless gas, can appear bluish due to impurities.<sup>[1][3]</sup>
- Boiling Point: -59.9 °C (-75.8 °F; 213.2 K)<sup>[3]</sup>
- Melting Point: -132.5 °C (-206.5 °F; 140.7 K)<sup>[3]</sup>
- Reactivity: Reacts vigorously with water to form nitrous acid and hydrofluoric acid.<sup>[1][3]</sup> It is a powerful oxidizing agent and can convert many metals to their fluorides.<sup>[1][4]</sup>

CAUTION: **Nitrosyl fluoride** is highly toxic, corrosive, and irritating to the skin, eyes, and mucous membranes.[3][5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[7]

## Synthesis of Nitrosyl Fluoride

**Nitrosyl fluoride** can be prepared by several methods. The choice of method may depend on the available starting materials and the required scale.

### Synthesis via Direct Fluorination of Nitric Oxide

This method involves the direct reaction of gaseous fluorine with nitric oxide.[8][9] It produces a high-purity product with yields often exceeding 90%.[8]

- Reaction:  $2\text{NO} + \text{F}_2 \rightarrow 2\text{NOF}$ [10]

### Synthesis from Nitrosyl Sulphuric Acid and HF

A practical and high-yield method involves the reaction of nitrosyl sulphuric acid with hydrofluoric acid in the liquid phase.[11]

- Reaction:  $\text{HNSO}_5 + \text{HF} \rightarrow \text{FNO} + \text{H}_2\text{SO}_4$

## Other Preparative Methods

Other routes to **nitrosyl fluoride** include the reaction of nitrosyl chloride (NOCl) with silver fluoride (AgF) or the direct reaction of nitric oxide and fluorine.[11][12]



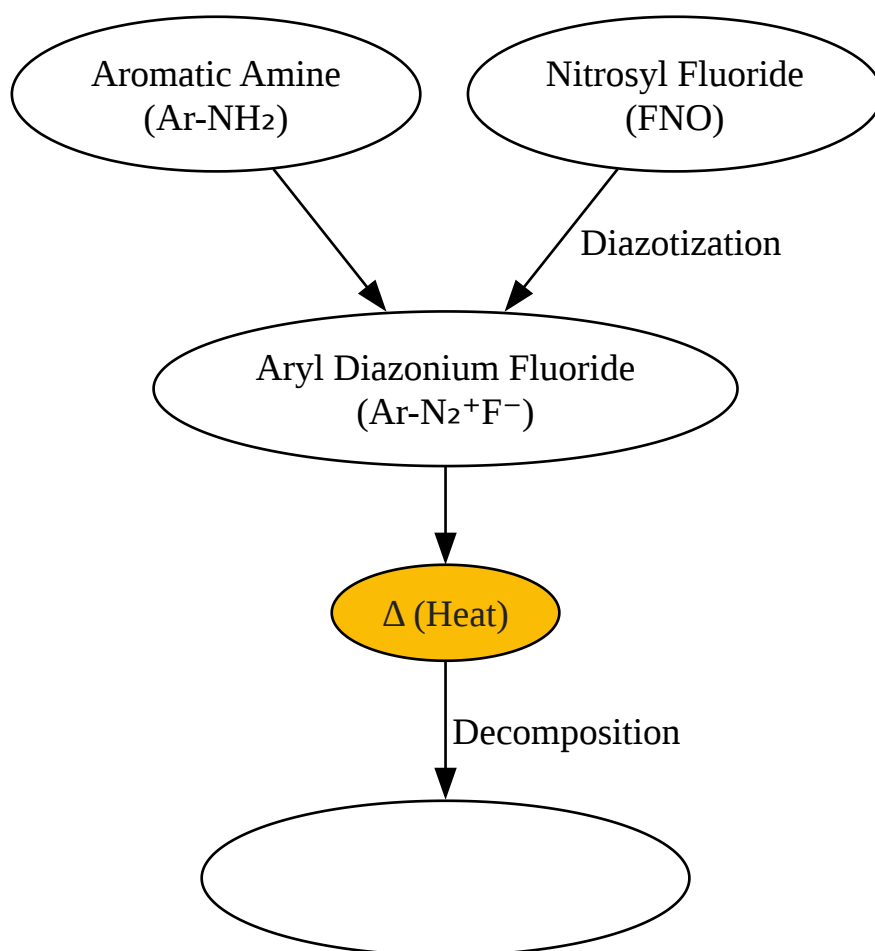
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## Applications in Organic Fluorination

**Nitrosyl fluoride** is a versatile reagent for several types of fluorination reactions.

## Fluorodediazoniatio

One of the most significant applications of FNO is in the preparation of aryl fluorides from primary aromatic amines.[2][11] This reaction, a variation of the Balz-Schiemann reaction, proceeds via the formation of an aryl diazonium fluoride intermediate, which then thermally decomposes to the corresponding aryl fluoride.[11][13] This method avoids the isolation of potentially unstable diazonium salts.[2]



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Table 1: Fluorodediazoniatio of Aromatic Amines with FNO

Aromatic Amine Substrate	Product	Yield (%)	Reference
Aniline	Fluorobenzene	Reported as effective	[2]
4-Isopropylaniline	1-Fluoro-4-isopropylbenzene	Good	[2]
3-Aminophenol	3-Fluorophenol	Good	[2]

#### Protocol 3.1.1: General Procedure for Fluorodediazonation

**WARNING:** This reaction involves highly toxic and corrosive substances (FNO, HF). Perform in a specialized apparatus (e.g., Monel or stainless steel) within a fume hood.[2]

- Apparatus: A 1-L, 2-necked Monel metal or stainless steel flask equipped with a mechanical stirrer and a gas inlet/outlet connected to a suitable trapping system.
- Reaction Setup: Cool the flask in an ice bath. To the purified aromatic amine (1 mol), slowly add anhydrous hydrogen fluoride (approx. 20 mol) with stirring. Maintain the temperature at 0 °C.
- Diazotization: Introduce gaseous **nitrosyl fluoride** (FNO) or a solution of FNO in HF (e.g., NOF·3.8HF) slowly into the stirred amine-HF solution.[2] Alternatively, sodium nitrite (1.2 mol) can be added in small portions over 1 hour.[2]
- Decomposition: After the addition is complete, remove the ice bath. Connect the flask to a reflux condenser cooled with ice.[2] Gently warm the reaction mixture using a water bath until the evolution of nitrogen gas (N<sub>2</sub>) ceases.
- Work-up: Cool the reaction mixture. Carefully pour the contents onto crushed ice. The aryl fluoride product, which is often insoluble in water, can be separated. Further purification can be achieved by distillation or chromatography.

## Fluorination of Alkenes

**Nitrosyl fluoride** adds across the double bond of alkenes to form vicinal fluoro-nitroso alkanes. These adducts can be further converted to other functional groups, such as  $\alpha$ -fluoro ketones.

[\[14\]](#)[\[15\]](#)

Table 2: Addition of FNO to Alkenes

Alkene Substrate	Intermediate Product	Final Product (example)	Conditions	Reference
Steroid enes	Vicinal fluoro-nitroso steroid	$\Delta^5$ -4-keto steroids	Low temperature	<a href="#">[14]</a>
Fluoro-olefins	Polyfluoro-nitroso-alkanes	Perfluoro-ketoximes	Varies	<a href="#">[15]</a>

## Protocol 3.2.1: General Procedure for Fluorination of Alkenes

- Apparatus: A three-necked flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a drying tube.
- Reaction Setup: Dissolve the alkene substrate in a suitable inert solvent (e.g.,  $\text{CH}_2\text{Cl}_2$ ,  $\text{CHCl}_3$ ) and cool the solution to the desired temperature (typically between  $-78\text{ }^\circ\text{C}$  and  $0\text{ }^\circ\text{C}$ ).
- Addition: Bubble gaseous **nitrosyl fluoride** through the stirred solution. The reaction is often rapid and can be monitored by the disappearance of the starting material (TLC, GC) or by a color change.
- Work-up: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess FNO. The solvent can be removed under reduced pressure. The resulting crude product (vicinal fluoro-nitroso alkane) is often used directly in subsequent steps without extensive purification.

## Fluorination of Aliphatic Halocarbons

**Nitrosyl fluoride** can be used to replace non-fluorine halogens (e.g., Cl, Br) with fluorine in aliphatic halocarbons, particularly in the gas phase at elevated temperatures.[\[12\]](#) This process is a metathetical exchange reaction.

Table 3: Gas-Phase Fluorination of Halocarbons with FNO

Substrate	Product	Temperature Range (°C)	Molar Ratio (FNO:Substrate)	Reference
Halogenated lower alkanes	More highly fluorinated alkanes	250 - 650	0.3:1 to 4:1	<a href="#">[12]</a>
Chloro-hydrocarbons	Chloro-fluoro-hydrocarbons	325 - 625	0.3:1 to 4:1	<a href="#">[12]</a>

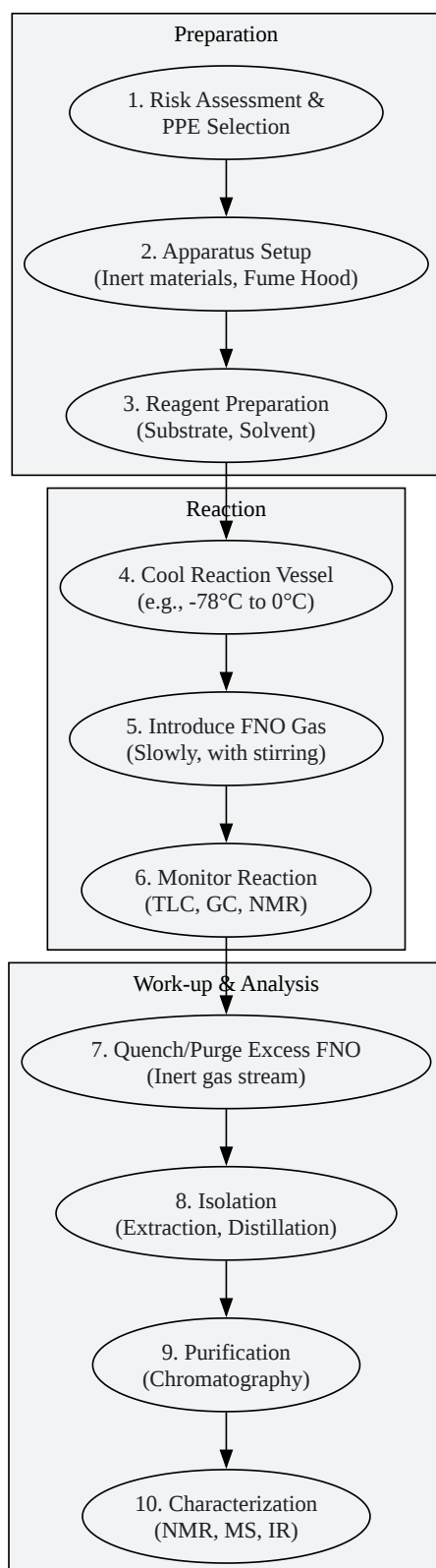
#### Protocol 3.3.1: General Procedure for Gas-Phase Fluorination

- Apparatus: A tubular reactor (e.g., made of Monel or nickel) mounted inside a furnace. The system should include mass flow controllers for metering the gaseous reactants and a downstream trapping system for product collection and scrubbing of unreacted reagents.
- Procedure: Heat the reactor to the target temperature (250-650 °C).[\[12\]](#)
- Introduce the gaseous aliphatic halocarbon starting material and gaseous **nitrosyl fluoride** (or its HF complex) into the reactor at a controlled molar ratio (e.g., 0.3:1 to 4:1 moles of FNO per atom of halogen to be replaced).[\[12\]](#)
- The reaction products exiting the reactor are cooled and passed through a series of traps to condense the fluorinated products and scrub acidic byproducts.
- The collected organic phase is then subjected to fractional distillation to isolate the desired fluorinated compounds.

## Experimental Workflow and Safety

### General Experimental Workflow

The workflow for a typical fluorination reaction using FNO involves careful planning and execution due to the hazardous nature of the reagent.



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## Safety and Handling

- **Toxicity:** **Nitrosyl fluoride** is a strong irritant to the skin, eyes, and mucous membranes.[6] Inhalation can cause toxic pneumonitis (inflammation of the lungs).[6] Always handle in a high-performance chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[5] A self-contained breathing apparatus (SCBA) should be available for emergencies.
- **Material Compatibility:** FNO is highly corrosive. Use apparatus made of resistant materials such as stainless steel, Monel, nickel, or fluoropolymers (e.g., Teflon, Fluorothene).[8] It reacts vigorously with glass and quartz, especially in the presence of moisture.[3]
- **Storage:** Store in a cool, dry, well-ventilated area in approved cylinders or containers made of resistant materials. Keep away from water and organic materials.[7]
- **Spills and Disposal:** In case of a leak, evacuate the area immediately.[7] Neutralize small spills with an appropriate agent. Dispose of waste in accordance with local, state, and federal regulations. Prevent discharge into the environment.[5]

This document is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all institutional and governmental safety protocols.

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- To cite this document: BenchChem. [Application Notes and Protocols: Nitrosyl Fluoride as a Fluorinating Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213285#using-nitrosyl-fluoride-as-a-fluorinating-agent-in-organic-synthesis>]

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